![molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 4 have been replaced by pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively. It is a member of pyrrolidin-2-ones, a secondary amino compound, a member of benzoic acids and a primary alcohol. It derives from a benzoic acid.
Scientific Research Applications
Influenza Neuraminidase Inhibition
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one, identified as compound 8, has been recognized as a potent inhibitor of avian influenza A neuraminidase (N9). Remarkably, it inhibits without relying on conventional structures like a basic aliphatic amine or guanidine or a simple N-acetyl grouping, unlike other known potent neuraminidase inhibitors. Compound 8 exhibited effective inhibition against N2NA but was significantly less active against N1NA. Analogues of compound 8, with modifications on the pyrrolidinone ring, were also synthesized and evaluated for their effectiveness against different strains of influenza neuraminidase (Brouillette et al., 2003).
Structural and Spectroscopic Analysis
The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically significant alkylaminophenol compound, has undergone extensive analysis. This includes structural analysis through FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. The study provided insights into the molecule's electronic and structural properties, like bond lengths and dihedral angles, and explored its quantum chemical characteristics through density functional theory (DFT). The findings indicated a theoretical and experimental harmony in the properties of alkylaminophenol compounds (Ulaş, 2021).
Antimicrobial Activity
A variety of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, synthesized by reacting pyridoxal hydrochloride with different N-arylcyanoacetamides, displayed significant antimicrobial activity. These compounds, after further reactions, demonstrated notable effectiveness against bacterial and fungal strains, with some showing comparable or even superior efficacy to standard drugs (Zhuravel et al., 2005).
Fungicidal Activity
β -Methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and their structures confirmed by various spectroscopic methods. These compounds were evaluated for their fungicidal activity against different fungal strains and demonstrated visible fungicidal activity, suggesting potential applications in combating fungal infections (Guihua et al., 2014).
properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25) |
InChI Key |
BNIJJJRESBVRNB-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.